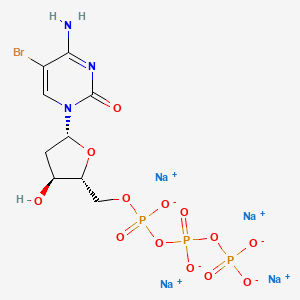
Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytosine base is brominated at the 5-position and the ribose sugar is deoxygenated at the 2’-position. This compound is significant in various biochemical processes, particularly in the synthesis of RNA and DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- typically involves multiple steps:
Bromination: The cytidine molecule is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Deoxygenation: The ribose sugar is deoxygenated at the 2’-position using reagents such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.
Phosphorylation: The triphosphate group is introduced using phosphorylating agents like phosphorus oxychloride (POCl3) followed by treatment with pyrophosphate salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or the triphosphate group.
Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate or monophosphate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
Substitution Products: Compounds with the bromine atom replaced by other functional groups.
Oxidation Products: Compounds with altered oxidation states.
Hydrolysis Products: Diphosphate and monophosphate derivatives.
Scientific Research Applications
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA synthesis, repair, and modification.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Mechanism of Action
The compound exerts its effects by incorporating into nucleic acids during synthesis. The bromine atom and the deoxygenated ribose sugar can cause disruptions in the normal base pairing and structural integrity of DNA and RNA. This can lead to inhibition of nucleic acid synthesis, making it useful in antiviral and anticancer applications. The triphosphate group is essential for its incorporation into nucleic acids by polymerases.
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-(tetrahydrogen triphosphate): Lacks the bromine modification and deoxygenation.
5-Bromo-2’-deoxyuridine: Similar bromination and deoxygenation but with a uracil base instead of cytosine.
2’-Deoxycytidine 5’-triphosphate: Lacks the bromine modification.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is unique due to its combined bromination and deoxygenation, which confer distinct biochemical properties. These modifications make it particularly useful in studies of nucleic acid metabolism and as a potential therapeutic agent.
Properties
CAS No. |
30419-11-5 |
|---|---|
Molecular Formula |
C9H11BrN3Na4O13P3 |
Molecular Weight |
633.98 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |
InChI Key |
HKKQEPGVXIEIMM-YYWCTZDQSA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


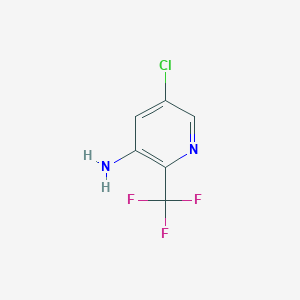
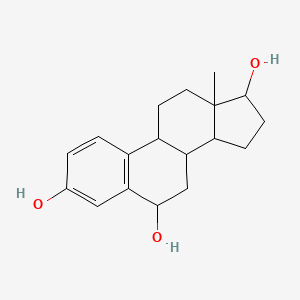
![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)
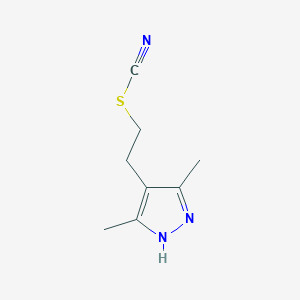


![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
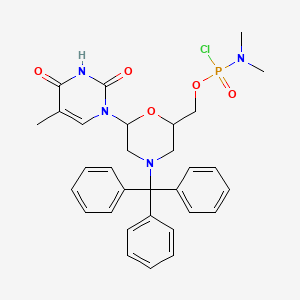
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

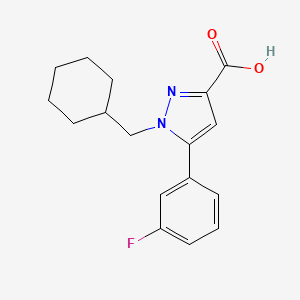
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
